![molecular formula C12H8ClFO3 B454882 5-[(3-Chloro-4-fluorophenoxy)methyl]furan-2-carbaldehyde CAS No. 438220-83-8](/img/structure/B454882.png)

5-[(3-Chloro-4-fluorophenoxy)methyl]furan-2-carbaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

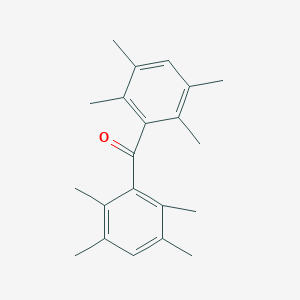

“5-[(3-Chloro-4-fluorophenoxy)methyl]furan-2-carbaldehyde” is a chemical compound with the CAS Number: 438220-83-8 . It has a molecular weight of 254.64 and its IUPAC name is 5-[(3-chloro-4-fluorophenoxy)methyl]-2-furaldehyde . It is usually in the form of a powder .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H8ClFO3/c13-11-5-8(3-4-12(11)14)16-7-10-2-1-9(6-15)17-10/h1-6H,7H2 . This code provides a specific textual identifier for the compound’s molecular structure.

Physical And Chemical Properties Analysis

The compound is a powder at room temperature . It has a molecular weight of 254.64 .

科学的研究の応用

Synthesis and Spectroscopy

Furan carbaldehydes have been employed in the synthesis of complex molecules. For instance, dibenzofuran carboxaldehydes have been synthesized and used in the creation of novel β-phenylethylamines and NBOMe derivatives undergoing biological evaluation (Yempala & Cassels, 2017). This demonstrates the utility of furan derivatives in synthesizing bioactive compounds.

Plant Food Analysis

In the study of plant foods, furan derivatives like 5-hydroxymethylfurfural (HMF) and its derivatives have been shown to form during the hydrothermal hydrolysis of phenolics, affecting the assessment of phenolic content and antioxidant activities (Chen et al., 2014). This highlights the importance of recognizing furan derivatives' formation in food science and nutrition studies.

Antitumor Applications

Furan carbaldehyde derivatives have been explored for antitumor applications. A study on 5-(1,3-Benzothiazol-2-yl)furan-2-carbaldehyde derivatives revealed potential as antitumor agents, with one compound showing superior activity compared to conventional drugs (Matiichuk et al., 2020). This indicates the potential of furan carbaldehyde derivatives in developing new cancer therapies.

Organic Synthesis

Furan-2-carbaldehydes serve as C1 building blocks in synthesizing bioactive molecules, such as quinazolin-4(3H)-ones, via photocatalytic C–C bond cleavage, demonstrating their role in green chemistry and organic synthesis (Yu et al., 2018).

Neuroprotective Activities

Compounds derived from Gastrodia elata containing furan carbaldehyde groups have shown potential neuroprotective activities, suggesting their usefulness in treating neurodegenerative diseases (Li et al., 2016).

特性

IUPAC Name |

5-[(3-chloro-4-fluorophenoxy)methyl]furan-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClFO3/c13-11-5-8(3-4-12(11)14)16-7-10-2-1-9(6-15)17-10/h1-6H,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVTYPJATRARWFR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OCC2=CC=C(O2)C=O)Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClFO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(3-Chloro-4-fluorophenoxy)methyl]furan-2-carbaldehyde | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-({2-[(4-chlorophenyl)acetyl]hydrazino}carbothioyl)-2-phenyl-4-quinolinecarboxamide](/img/structure/B454799.png)

![2-phenyl-N-{[2-(4-propoxybenzoyl)hydrazino]carbothioyl}-4-quinolinecarboxamide](/img/structure/B454800.png)

![N-{[2-(4-methoxybenzoyl)hydrazino]carbothioyl}-2-phenyl-4-quinolinecarboxamide](/img/structure/B454801.png)

![5-(1,3-benzodioxol-5-yl)-N-[(5-chloro-1H-indol-2-yl)methyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B454806.png)

![N-(4-butoxyphenyl)-2-{1-(4-chlorophenyl)-3-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-5-oxo-2-thioxo-4-imidazolidinyl}acetamide](/img/structure/B454809.png)

![2-amino-4-{5-[(4-chloro-2-methylphenoxy)methyl]-2,4-dimethylphenyl}-4a,5,6,7-tetrahydro-1,3,3(4H)-naphthalenetricarbonitrile](/img/structure/B454811.png)

![2-Amino-4-{4-[(2-chloro-4-fluorophenoxy)methyl]-5-methylthiophen-2-yl}-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B454812.png)

![6-bromo-2-(4-methoxyphenyl)-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]quinoline-4-carboxamide](/img/structure/B454813.png)

![2-[(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-N-(4-ethoxyphenyl)hydrazinecarbothioamide](/img/structure/B454816.png)

![ethyl 6-amino-4-{5-[(2-bromophenoxy)methyl]-2,4-dimethylphenyl}-5-cyano-2-methyl-4H-pyran-3-carboxylate](/img/structure/B454817.png)

![N-(3-chloro-2-methylphenyl)-2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-methylphenyl)-5-oxo-2-thioxo-4-imidazolidinyl]acetamide](/img/structure/B454818.png)

![2-methyl-3-[1-(2-methylphenyl)-1H-indol-3-yl]propanoic acid](/img/structure/B454819.png)

![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(2-ethoxyphenyl)-4-quinolinecarboxamide](/img/structure/B454821.png)